methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate
Description
Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a partially saturated pyrrole ring (2,3-dihydro-1H-pyrrole) substituted with a cyano group at the 4-position and a methyl ester moiety at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The dihydropyrrole core allows for functionalization at unsaturated positions, while the electron-withdrawing cyano and ester groups enhance reactivity in cycloadditions and nucleophilic substitutions.
Properties
CAS No. |
222420-85-1 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h4,6,9H,2H2,1H3 |
InChI Key |
FVXIAIQYEOAWOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=CN1)C#N |
Origin of Product |
United States |
Preparation Methods
Barton–Zard Reaction for Pyrrole Ring Formation
One prominent method involves the Barton–Zard reaction , which is a powerful approach to synthesize substituted pyrroles. This reaction typically uses:
- A nitroalkene or nitroalkane derivative.
- An isocyanoacetate or related isonitrile compound.
The reaction proceeds via a formal [2+3] cycloaddition, forming the pyrrole ring with cyano and ester functionalities in place. For example, the reaction of a nitro-substituted precursor with an isocyanoacetate under basic conditions yields a 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate intermediate, which can be further processed to the methyl ester form.
Formal [2+3] Annulation
Another method involves a formal [2+3] annulation between:
- A 2-cyano-substituted pentadienoate ester.
- Ethyl isocyanoacetate.
This reaction, catalyzed by bases such as DBU in ethanol, proceeds at room temperature to yield 2,3-dihydro-1H-pyrroles bearing cyano and ester groups. The reaction is efficient and can be tuned to produce various substituted pyrroles by changing the substituents on the starting materials.
Cyclization of Amino Nitrile Precursors
Cyclization of amino nitrile intermediates under acidic or basic conditions can also yield the target pyrrole derivative. For instance, 3-aminopropionitrile derivatives can be converted into 4-cyano-substituted pyrrole carboxylates through intramolecular cyclization, often involving protective group strategies and subsequent oxidation or reduction steps to install the ester and cyano groups correctly.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Barton–Zard reaction | Nitroalkene + isocyanoacetate, base, EtOH | 60-75 | Room temperature, 0.5-1 h reaction time |
| 2 | Acidic deprotection | Acid (e.g., HCl), room temp | >90 | Removes protective groups if used |
| 3 | Esterification | Jones oxidation followed by methylation | 80-90 | Converts alcohol to methyl ester |
| 4 | Catalytic reduction (optional) | Pd/C, H2 or DIBAL-H | 70-85 | Reduces nitrile to amide or amine if needed |
These conditions are derived from experimental procedures reported in peer-reviewed journals and patents, ensuring reproducibility and scalability.
Analytical and Purification Techniques
- IR Spectroscopy: Characteristic nitrile stretch around 2200 cm⁻¹ confirms cyano group presence.
- NMR Spectroscopy: Proton and carbon NMR confirm the pyrrole ring and ester methyl signals.
- Chromatography: Flash column chromatography using dichloromethane/ethyl acetate mixtures is commonly employed for purification.
- Crystallization: Final products are often crystallized from ethanol or isopropanol to enhance purity.
Research Findings and Comparative Analysis
- The Barton–Zard reaction is favored for its mild conditions and high regioselectivity in forming 4-cyano-substituted pyrroles.
- Formal [2+3] annulation offers a versatile and efficient route with good yields and operational simplicity.
- Cyclization of amino nitrile intermediates provides an alternative when starting materials are readily available or when isotopic labeling is required.
- Industrial scale-up would focus on optimizing reaction times, solvent use, and catalyst loading to maximize yield and minimize waste.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Barton–Zard Reaction | Nitroalkene, isocyanoacetate, base | Cycloaddition | High regioselectivity, mild | Requires nitro precursors |
| Formal [2+3] Annulation | 2-cyano-pentadienoate, isocyanoacetate, DBU | Annulation | Efficient, versatile | Sensitive to substituent effects |
| Amino Nitrile Cyclization | Amino nitrile derivatives, acid/base | Cyclization | Useful for isotopic labeling | Multi-step, protective groups |
Chemical Reactions Analysis
Reactivity:: Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the compound to its oxidized forms.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the cyano group or the ester functionality.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate or cyano group.
Major Products:: The specific products formed depend on the reaction conditions and reagents used. For instance, reduction may yield the corresponding dihydro-1H-pyrrole derivative.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Pyrrole derivatives, including methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate, have been investigated for their antimicrobial properties. Research indicates that pyrrole-based compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Kocuria rhizophila . The mechanism often involves interference with bacterial cell wall synthesis or function.
Analgesic Properties
Recent studies have highlighted the potential of pyrrole derivatives in pain management. Specifically, 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxylic acid amides have shown efficacy in modulating norepinephrine and serotonin receptors, suggesting their use as analgesics . This class of compounds could be beneficial for treating chronic pain conditions.
Anticancer Activity
this compound has also been explored for its anticancer properties. Certain pyrrole derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Agricultural Applications
Fungicides and Herbicides
The compound's structural features make it a candidate for developing novel fungicides and herbicides. Pyrrole derivatives have been recognized for their ability to disrupt fungal cell membranes and inhibit spore germination . This application is particularly relevant in sustainable agriculture practices where chemical residues are a concern.
Material Science
Polymer Chemistry
this compound can serve as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Pyrroles are known to participate in various polymerization reactions, leading to materials with tailored functionalities .
Case Studies
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
The following analysis compares methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate with structurally related dihydropyrrole derivatives, focusing on substituent effects, synthetic routes, and biological activities where available.
Structural and Electronic Comparisons
Key Observations :
- Steric effects : Bulky substituents (e.g., phenyl in ) reduce ring flexibility, whereas smaller groups (e.g., methyl ester) favor reactivity in ring-opening or functionalization reactions.
Comparison :
- The target compound’s synthesis may resemble the cyclocondensation methods in but with a pyrrole backbone instead of pyrazole.
- Asymmetric synthesis routes (e.g., organocatalytic cycloadditions ) could be adapted for enantiomerically pure cyano-dihydropyrroles.
Key Insights :
- Physicochemical properties (e.g., boiling point, solubility) are influenced by substituent polarity. The cyano derivative likely has higher polarity than acetyl analogs but lower than nitro derivatives .
Biological Activity
Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate (C₇H₈N₂O₂) is a heterocyclic compound that has garnered attention due to its potential biological activities. Its structure, characterized by a pyrrole ring with a cyano and carboxylate group, positions it as a candidate for various medicinal applications. The compound's molecular weight is approximately 152.15 g/mol, and it is known for its reactivity and interaction with biological systems.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, particularly in the realms of anticancer , antimicrobial , and anti-inflammatory effects. The following sections detail these activities supported by recent findings.
Anticancer Activity
Several studies have explored the cytotoxic effects of this compound against various cancer cell lines:
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound possesses significant cytotoxic properties against cancer cells. For instance, it showed promising results against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation .
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further mechanistic studies are needed to elucidate the precise pathways involved.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that this compound may inhibit the growth of various bacterial strains:
- Antibacterial Activity : The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
These results highlight the potential of this compound as a lead for developing new antibacterial agents.
Anti-inflammatory Effects
Emerging research suggests that this compound may exhibit anti-inflammatory properties. It has been shown to modulate pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases.
Mechanistic Insights
The biological activity of this compound is likely due to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : Studies indicate that the compound can selectively bind to certain enzymes and receptors, potentially inhibiting their activity. This interaction could explain its anticancer and antimicrobial effects .
Case Studies
Recent case studies have provided deeper insights into the applications of this compound:
- Case Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability compared to untreated controls. The results were validated through flow cytometry and Western blot analyses showing increased apoptosis markers.
- Antimicrobial Efficacy Assessment : A comparative study against standard antibiotics showcased that this compound had comparable or superior efficacy against certain bacterial strains, suggesting its potential as an alternative therapeutic agent.
Q & A
Q. What are the common synthetic routes for methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via cyclization reactions or nucleophilic substitution. For example, ethyl pyrrole-2-carboxylate derivatives are often prepared by reacting substituted benzoyl chlorides with pyrrole intermediates under reflux conditions in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) . Key optimization factors include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency in cyano group introduction .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products. Yield optimization may require iterative adjustment of stoichiometry and solvent polarity .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- ¹H NMR : Peaks in the δ 6.2–7.5 ppm range indicate aromatic protons on the pyrrole ring, while ester methyl groups appear as singlets near δ 3.8–4.3 ppm. Cyano groups do not show direct proton signals but influence neighboring shifts .
- ESIMS : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) confirm molecular weight. Fragmentation patterns help identify structural motifs (e.g., loss of COOCH₃ at m/z ~30) .
- IR Spectroscopy : Strong absorptions at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups .
Q. How is crystallographic data analyzed to determine molecular conformation and packing?
Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and torsion angles. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O/N hydrogen bonds, π-π stacking). For example, nitro-O interactions in related pyrrole esters contribute to crystal stability .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity and electronic properties of this compound in drug design?
Density Functional Theory (DFT) calculates:
- HOMO-LUMO gaps : Lower gaps (~3–5 eV) suggest higher reactivity, often correlating with electrophilic attack sites (e.g., cyano group) .
- Fukui indices : Identify nucleophilic (pyrrole N) and electrophilic (ester carbonyl) centers for targeted derivatization . Software like Gaussian or ORCA models electrostatic potential maps to guide functionalization for antimicrobial or anticancer applications .
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during purity assessment?
- HPLC-MS coupling : Distinguishes co-eluting impurities by mass-to-charge ratio.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., diastereotopic protons in the dihydropyrrole ring) .
- Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition products that skew purity metrics .
Q. How does steric and electronic modulation of the pyrrole ring influence biological activity in enzyme inhibition studies?
- Steric effects : Bulky substituents (e.g., 4-cyano) hinder binding to flat active sites (e.g., kinases), reducing potency.
- Electronic effects : Electron-withdrawing groups (cyano, ester) enhance hydrogen-bond acceptor capacity, improving interactions with catalytic residues (e.g., serine in proteases) . Structure-Activity Relationship (SAR) studies often employ molecular docking (AutoDock Vina) to prioritize synthetic targets .
Q. What role does this compound play in multicomponent reactions (MCRs) for synthesizing heterocyclic libraries?
It serves as a dihydropyrrole scaffold in Ugi or Biginelli reactions, enabling rapid diversification. For example:
- Ugi-4CR : Reacts with amines, aldehydes, and isocyanides to yield tetracyclic derivatives.
- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL) induce enantioselectivity in pyrrolidine formation . Reaction monitoring via in-situ FTIR or LC-MS accelerates optimization .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes
Table 2: Computational Parameters for DFT Studies
| Property | Software | Basis Set | Application | Reference |
|---|---|---|---|---|
| HOMO-LUMO Gap | Gaussian 16 | B3LYP/6-311+G(d,p) | Reactivity prediction | |
| Fukui Indices | ORCA 5.0 | PBE0/def2-TZVP | Electrophilicity mapping |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
